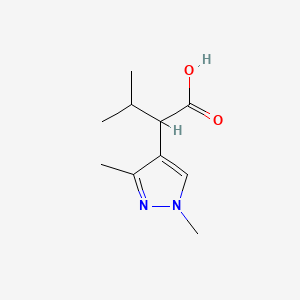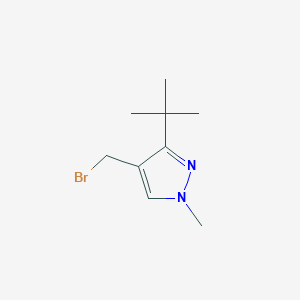amine](/img/structure/B13301406.png)
[1-(3-Bromophenyl)ethyl](prop-2-EN-1-YL)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H14BrN It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a prop-2-en-1-yl amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the reaction of 3-bromophenylacetonitrile with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, 1-(3-Bromophenyl)ethylamine is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparación Con Compuestos Similares
1-(4-Bromophenyl)ethylamine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)ethylamine: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)ethylamine: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Uniqueness: The uniqueness of 1-(3-Bromophenyl)ethylamine lies in its specific substitution pattern and the presence of both bromophenyl and allylamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
N-[1-(3-bromophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h3-6,8-9,13H,1,7H2,2H3 |
Clave InChI |
SRPOXYJOTYKMNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)Br)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


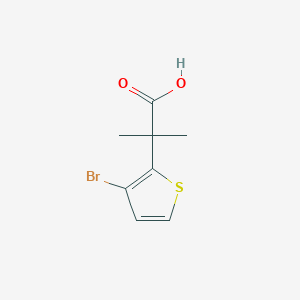
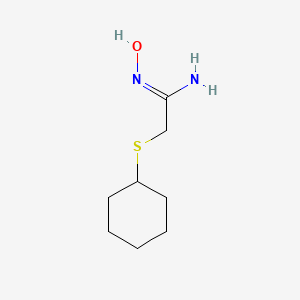
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
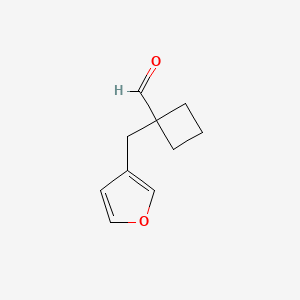


![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13301371.png)
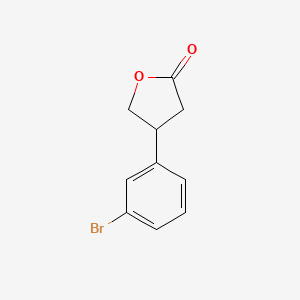
amine](/img/structure/B13301385.png)
![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
